2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly complex triterpene saponin featuring a cyclopenta[a]phenanthrene core modified with multiple hydroxyl groups, methyl substituents, and a glycosylated oxane moiety . The compound’s intricate architecture includes:
- Steroid-like backbone: A dodecahydro-1H-cyclopenta[a]phenanthrene system with pentamethyl substitution at positions 3a, 3b, 6, 6, and 9a.
- Functionalization: Hydroxyl groups at positions 7 and 11, and a 6-methylhepta-1,5-dien-2-yl side chain at position 1.
- Glycosylation: A trisubstituted oxane ring (oxane-3,4,5-triol) linked via an ether bond to the cyclopenta[a]phenanthrene core .
Properties
Molecular Formula |
C36H60O8 |
|---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3 |
InChI Key |
AVXFIVJSCUOFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ginsenoside Rk3 can be synthesized through the heat treatment of Gynostemma pentaphyllum. This process involves the cleavage of glycosidic bonds and the rearrangement of hydrogen bonds under weak acidic conditions provided by the plant itself . The glycosidic bond at the 20th position of ginsenoside Rb3 is cleaved to form ginsenoside Rd, which is then converted to ginsenoside Rg3 (S) and Rg3 ®. These compounds are further dehydrated to form ginsenoside Rk1 and Rg5 .
Industrial Production Methods
Industrial production of ginsenoside Rk3 involves the use of biotechnological methods, including the use of microbial chassis such as Saccharomyces cerevisiae. Advances in synthetic biology have enabled the large-scale production of rare ginsenosides by identifying key enzymes involved in their biosynthetic pathways .
Chemical Reactions Analysis
Types of Reactions
Ginsenoside Rk3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving ginsenoside Rk3 include oxidizing agents, reducing agents, and catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions involving ginsenoside Rk3 include other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These transformations are crucial for studying the structure-activity relationship of ginsenosides and their pharmacological effects .
Scientific Research Applications
Ginsenoside Rk3 has a wide range of scientific research applications:
Chemistry: It is used to study the structure-activity relationship of saponins and their chemical transformations.
Biology: Ginsenoside Rk3 is studied for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Ginsenoside Rk3 has demonstrated anti-cancer properties, particularly against esophageal and lung cancer It also shows potential in treating type 2 diabetes mellitus by ameliorating high-fat-diet/streptozocin-induced conditions.
Industry: The compound is used in the development of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Ginsenoside Rk3 exerts its effects through various molecular targets and pathways. It mediates apoptosis and autophagy by regulating the PI3K/Akt/mTOR pathway . Additionally, it influences the expression of proteins involved in apoptosis, such as caspase-8, -9, and -3, and the Bcl-2 family proteins . In neurogenesis, ginsenoside Rk3 promotes synaptogenesis and prevents injury through the CREB-BDNF pathway .
Comparison with Similar Compounds
Table 1: Key Structural and Bioactive Differences
Key Differentiators
(a) Backbone Complexity vs. Simplicity
The target compound’s cyclopenta[a]phenanthrene core distinguishes it from dammarane (ginsenosides) and spirostan (diosgenin) frameworks. This core provides rigidity and planar aromaticity, enhancing membrane interaction compared to the flexible dammarane system of ginsenosides .
(b) Substituent Diversity
(c) Bioactivity Profile
While ginsenoside Rb1 and diosgenin have well-documented roles in neuroprotection and hormone synthesis, respectively, the target compound’s anti-inflammatory effects are hypothesized to arise from its hydroxyl-rich structure, which may scavenge reactive oxygen species (ROS) more effectively than non-phenolic triterpenes .
Stereochemical Considerations
Undefined stereocenters in analogs like CID 78062229 limit their utility in targeted drug design, whereas the target compound’s defined stereochemistry at positions 3a, 3b, and 9a ensures predictable interactions with biological targets .
Biological Activity
The compound 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex triterpenoid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of organic compounds known as triterpenoids, characterized by their structure derived from six isoprene units. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C38H64O11 |
| Molecular Weight | 696.919 g/mol |
| Exact Mass | 696.4449 |
| Polarizability | 77.45 |
| Hydrogen Bond Donors | 7 |
| Hydrogen Bond Acceptors | 10 |
Antioxidant Activity
Research has indicated that triterpenoids exhibit significant antioxidant properties. For instance, studies have shown that extracts containing similar compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The antioxidant capacity of the compound can be attributed to its hydroxyl groups, which are known to donate electrons and neutralize reactive oxygen species (ROS).
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, a study evaluating the effects of related triterpenoids demonstrated inhibition of cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
Triterpenoids are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play crucial roles in inflammatory responses. This activity can be beneficial in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antioxidant and Anticancer Activity :
- Mechanistic Insights :
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
